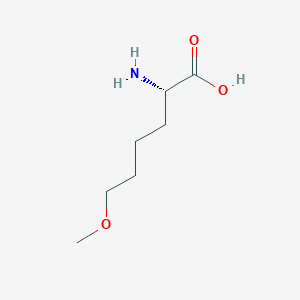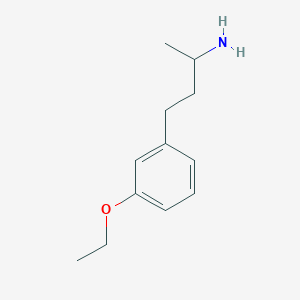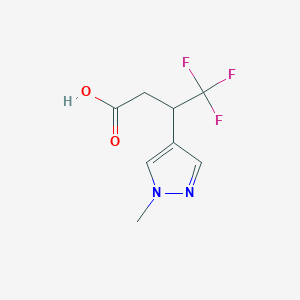
4,4,4-Trifluoro-3-(1-methyl-1h-pyrazol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione with appropriate reagents under controlled conditions. One method involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a methanol solution . The molar ratio of reagents is typically 1:3:3. Upon recrystallization in wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with a different aromatic substituent.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9F3N2O2 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-(1-methylpyrazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(3-12-13)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
IXRZINNRLCTETM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


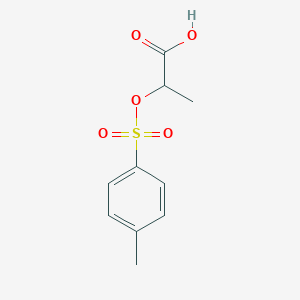
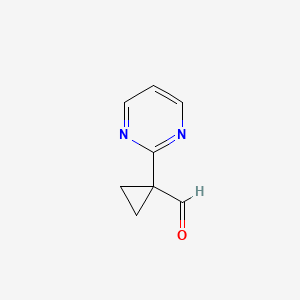
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
